molecular formula C42H50N2O6 B14394369 1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione CAS No. 89868-54-2

1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione

Cat. No.: B14394369
CAS No.: 89868-54-2
M. Wt: 678.9 g/mol
InChI Key: QXXODJKCCJYBEQ-UHFFFAOYSA-N
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Description

1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione is a complex organic compound with a molecular formula of C44H54N2O6 This compound is part of the anthraquinone family, known for its vibrant colors and applications in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with anthraquinone derivatives and phenoxy compounds.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Small-scale production using controlled reaction vessels.

    Continuous Flow Systems: Larger-scale production with continuous feed of reactants and removal of products, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Replacement of amino or phenoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione involves:

    Molecular Targets: Interacts with cellular components such as DNA and proteins.

    Pathways: Induces oxidative stress, leading to cell apoptosis in cancer cells. In microbial cells, it disrupts cell wall synthesis and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthraquinone
  • 1,4-Diamino-2,3-dichloro-anthraquinone
  • 1,8-Bis-phenoxy-anthraquinone

Uniqueness

1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione stands out due to its:

  • Enhanced Solubility : Due to the presence of octyloxy groups.
  • Versatility : Wide range of applications in various fields.
  • Stability : High chemical stability under different conditions.

This compound’s unique properties make it a valuable asset in both research and industrial applications.

Properties

CAS No.

89868-54-2

Molecular Formula

C42H50N2O6

Molecular Weight

678.9 g/mol

IUPAC Name

1,4-diamino-2,3-bis(4-octoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C42H50N2O6/c1-3-5-7-9-11-15-27-47-29-19-23-31(24-20-29)49-41-37(43)35-36(40(46)34-18-14-13-17-33(34)39(35)45)38(44)42(41)50-32-25-21-30(22-26-32)48-28-16-12-10-8-6-4-2/h13-14,17-26H,3-12,15-16,27-28,43-44H2,1-2H3

InChI Key

QXXODJKCCJYBEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2OC4=CC=C(C=C4)OCCCCCCCC)N)C(=O)C5=CC=CC=C5C3=O)N

Origin of Product

United States

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